molecular formula C19H16ClNO4S B7520314 3-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonylamino)propanoic acid

3-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonylamino)propanoic acid

Cat. No.: B7520314
M. Wt: 389.9 g/mol
InChI Key: MZXWKBGUELEIRF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonylamino)propanoic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure the purity and yield of the product. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reactions with nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity to produce desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)propionic acid

  • Naphthalene-2-sulfonic acid

  • Other sulfonyl-containing compounds

Uniqueness: 3-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonylamino)propanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored to unlock its full potential.

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Properties

IUPAC Name

3-(2-chlorophenyl)-3-(naphthalen-2-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c20-17-8-4-3-7-16(17)18(12-19(22)23)21-26(24,25)15-10-9-13-5-1-2-6-14(13)11-15/h1-11,18,21H,12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXWKBGUELEIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(CC(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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